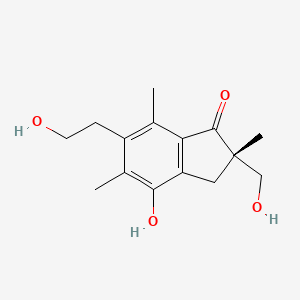
3-(Methyl-nitrosoamino)propionitrile-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methyl-nitrosoamino)propionitrile-d3 is a deuterium-labeled compound, specifically the deuterium-labeled version of 3-(Methyl-nitrosoamino)propionitrile . Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of the compound . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Análisis De Reacciones Químicas
3-(Methyl-nitrosoamino)propionitrile-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Methyl-nitrosoamino)propionitrile-d3 has several applications in scientific research, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of potential therapeutic agents.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Methyl-nitrosoamino)propionitrile-d3 is primarily related to its role as a tracer in scientific research. The incorporation of deuterium atoms allows researchers to track the compound’s behavior in various systems, providing valuable insights into its pharmacokinetics and metabolism . The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparación Con Compuestos Similares
3-(Methyl-nitrosoamino)propionitrile-d3 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 3-(Methyl-nitrosoamino)propionitrile . Other similar compounds include:
3-(Methyl-nitrosoamino)propionitrile: The non-deuterated version of the compound.
3-(Methyl-d3-nitrosoamino)propionitrile: Another deuterium-labeled version with a different isotopic enrichment.
These compounds share similar chemical structures but differ in their isotopic composition, which can affect their behavior in various applications .
Propiedades
Fórmula molecular |
C4H7N3O |
|---|---|
Peso molecular |
116.14 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)-N-(trideuteriomethyl)nitrous amide |
InChI |
InChI=1S/C4H7N3O/c1-7(6-8)4-2-3-5/h2,4H2,1H3/i1D3 |
Clave InChI |
HZDLDFBKYBGNHG-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CCC#N)N=O |
SMILES canónico |
CN(CCC#N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


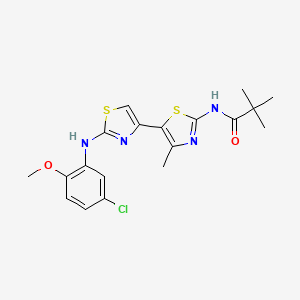
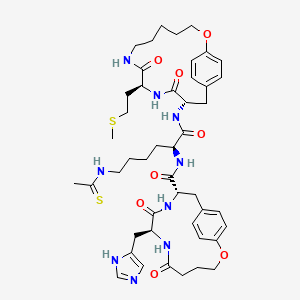
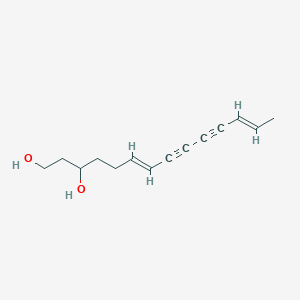
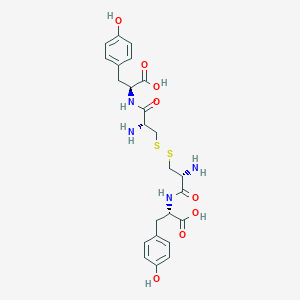

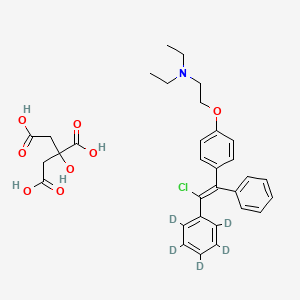
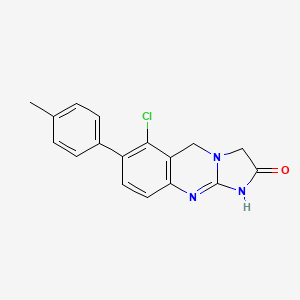



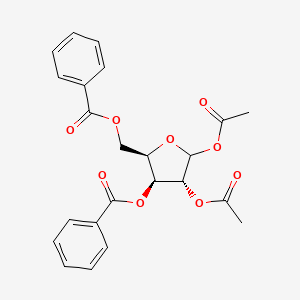
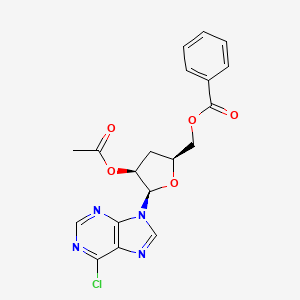
![N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)
